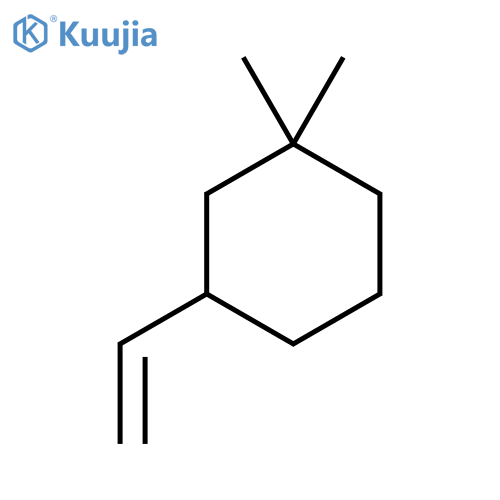Cas no 1058707-01-9 (3-ethenyl-1,1-dimethylcyclohexane)

1058707-01-9 structure
商品名:3-ethenyl-1,1-dimethylcyclohexane
3-ethenyl-1,1-dimethylcyclohexane 化学的及び物理的性質
名前と識別子
-
- 3-ethenyl-1,1-dimethylcyclohexane
- DTXSID101291429
- Cyclohexane, 3-ethenyl-1,1-dimethyl-
- 1058707-01-9
- EN300-1727410
-
- インチ: 1S/C10H18/c1-4-9-6-5-7-10(2,3)8-9/h4,9H,1,5-8H2,2-3H3
- InChIKey: LBOSNFCETLPKKR-UHFFFAOYSA-N
- ほほえんだ: C1(C)(C)CCCC(C=C)C1
計算された属性
- せいみつぶんしりょう: 138.140850574g/mol
- どういたいしつりょう: 138.140850574g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 0
- 重原子数: 10
- 回転可能化学結合数: 1
- 複雑さ: 122
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 0Ų
- 疎水性パラメータ計算基準値(XlogP): 4.3
3-ethenyl-1,1-dimethylcyclohexane 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1727410-0.1g |
3-ethenyl-1,1-dimethylcyclohexane |
1058707-01-9 | 0.1g |
$1332.0 | 2023-09-20 | ||
| Enamine | EN300-1727410-5.0g |
3-ethenyl-1,1-dimethylcyclohexane |
1058707-01-9 | 5g |
$4391.0 | 2023-06-04 | ||
| Enamine | EN300-1727410-5g |
3-ethenyl-1,1-dimethylcyclohexane |
1058707-01-9 | 5g |
$4391.0 | 2023-09-20 | ||
| Enamine | EN300-1727410-0.25g |
3-ethenyl-1,1-dimethylcyclohexane |
1058707-01-9 | 0.25g |
$1393.0 | 2023-09-20 | ||
| Enamine | EN300-1727410-10.0g |
3-ethenyl-1,1-dimethylcyclohexane |
1058707-01-9 | 10g |
$6512.0 | 2023-06-04 | ||
| Enamine | EN300-1727410-0.05g |
3-ethenyl-1,1-dimethylcyclohexane |
1058707-01-9 | 0.05g |
$1272.0 | 2023-09-20 | ||
| Enamine | EN300-1727410-0.5g |
3-ethenyl-1,1-dimethylcyclohexane |
1058707-01-9 | 0.5g |
$1453.0 | 2023-09-20 | ||
| Enamine | EN300-1727410-1.0g |
3-ethenyl-1,1-dimethylcyclohexane |
1058707-01-9 | 1g |
$1515.0 | 2023-06-04 | ||
| Enamine | EN300-1727410-2.5g |
3-ethenyl-1,1-dimethylcyclohexane |
1058707-01-9 | 2.5g |
$2969.0 | 2023-09-20 | ||
| Enamine | EN300-1727410-1g |
3-ethenyl-1,1-dimethylcyclohexane |
1058707-01-9 | 1g |
$1515.0 | 2023-09-20 |
3-ethenyl-1,1-dimethylcyclohexane 関連文献
-
Mrinmoy Maiti,Shin A Yoon,Yujin Cha,K. K. Athul,Sankarprasad Bhuniya,Min Hee Lee Chem. Commun., 2021,57, 9614-9617
-
Wenjing Lu,Yifang Gao,Yuan Jiao,Shaomin Shuang,Chenzhong Li,Chuan Dong Nanoscale, 2017,9, 11545-11552
-
4. Book reviews
-
Carsten Glock,Helmar Görls,Matthias Westerhausen Chem. Commun., 2012,48, 7094-7096
1058707-01-9 (3-ethenyl-1,1-dimethylcyclohexane) 関連製品
- 1347108-53-5(5-methyl-4-sulfamoyl-1H-pyrazole-3-carboxylic acid)
- 2680718-50-5(tert-butyl N-4-(2-bromophenoxy)-3-chlorophenylcarbamate)
- 1337256-51-5(2-(1-amino-2,2,2-trifluoroethyl)-4-bromophenol)
- 2643368-51-6(Benzaldehyde, 3-ethoxy-5-methyl-)
- 532970-76-6(N-[2-(3-{[(cyclohexylcarbamoyl)methyl]sulfanyl}-1H-indol-1-yl)ethyl]-4-methylbenzamide)
- 1428901-15-8(3-(2-methylpropyl)azetidin-3-ol)
- 922874-25-7(1-1-(2-methoxyethyl)-1H-indol-3-yl-3-methylurea)
- 636987-29-6(3-2-(2-methoxyphenoxy)ethyl-5-methyl-2,3-dihydro-1,3-benzoxazol-2-one)
- 2026616-53-3(Piperazine, 1-[3-(difluoromethoxy)-4-nitrophenyl]-4-methyl-)
- 955607-69-9(N-1-(2-methylpropanoyl)-1,2,3,4-tetrahydroquinolin-7-ylpentanamide)
推奨される供給者
Hubei Tianan Hongtai Biotechnology Co.,Ltd
ゴールドメンバー
中国のサプライヤー
大量

Jiangsu Xinsu New Materials Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Zhangzhou Sinobioway Peptide Co.,Ltd.
ゴールドメンバー
中国のサプライヤー
試薬

Nantong Boya Environmental Protection Technology Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
試薬
